4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine
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Overview
Description
4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core structure with a but-2-yn-1-yloxy substituent
Mechanism of Action
Target of Action
The primary targets of 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through the inhibition of protein kinases . By inhibiting these enzymes, the compound interferes with the normal signaling processes within the cell, leading to changes in cell growth and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways, which are crucial for cellular signaling processes . The inhibition of protein kinases disrupts these pathways, leading to alterations in cell growth, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and metabolism due to its interference with protein kinase activity . This leads to a decrease in tumor cell proliferation, making the compound a promising candidate for cancer treatment .
Preparation Methods
The synthesis of 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine typically involves the reaction of a chloro-substituted pyrazolo[3,4-d]pyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide . This reaction proceeds through a nucleophilic substitution mechanism, where the chloro group is replaced by the but-2-yn-1-yloxy group.
Chemical Reactions Analysis
4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares the same core structure but lacks the but-2-yn-1-yloxy substituent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar core structure but with different substituents and additional ring systems.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
4-but-2-ynoxypyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-3-6-15-11-9-4-5-12-7-10(9)13-8-14-11/h4-5,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLGEVUFFNJTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=NC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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